molecular formula C25H18O4 B1593093 1,2-Benzenediol, 4,4'-(9H-fluoren-9-ylidene)bis- CAS No. 351521-78-3

1,2-Benzenediol, 4,4'-(9H-fluoren-9-ylidene)bis-

Cat. No. B1593093
CAS RN: 351521-78-3
M. Wt: 382.4 g/mol
InChI Key: RAIOQXXWEGZKAI-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 4,4'-(9H-fluoren-9-ylidene)bis- (BDFL) is a versatile organic compound that has a wide range of applications in the field of organic chemistry. It is a derivative of benzene, which is a six-carbon aromatic hydrocarbon, and is composed of two benzene rings connected by a single carbon-oxygen bond. BDFL is a highly reactive compound, and its reactivity has been utilized for a variety of purposes, including the synthesis of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Polymer Synthesis

This compound is used in the synthesis of novel poly(arylene ether) . It is also used in the production of polyarylene ethers , which are known for their high thermal stability and good optical properties .

Fuel Cell Applications

The compound is extensively used in the study of polymer electrolyte membranes with potential for fuel cell application . This is due to its unique structure and properties, which make it suitable for use in high-performance fuel cells.

Epoxy Resin Production

9,9-Bis(3,4-dihydroxyphenyl)fluorene is an important raw material in the production of epoxy resins . These resins are widely used in coatings, adhesives, and other applications due to their excellent mechanical properties and chemical resistance .

Polycarbonate Production

This compound is also used in the production of polycarbonates . Polycarbonates are a type of thermoplastic polymer that are known for their strength, toughness, and transparency, making them ideal for use in a wide range of applications, from eyewear to electronics .

Acrylic Resin Production

9,9-Bis(3,4-dihydroxyphenyl)fluorene is used in the production of acrylic resins . Acrylic resins are widely used in paints, coatings, and adhesives due to their excellent color retention, gloss, and durability .

Synthesis of Imine Oligomers and Thermosets

9,9-Bis(3,4-dicarboxyphenyl)fluorene Dianhydride, a related compound, can be used in the preparation of new imine oligomers and thermosets . These materials have a wide range of applications, including in the production of high-performance plastics and coatings .

properties

IUPAC Name

4-[9-(3,4-dihydroxyphenyl)fluoren-9-yl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O4/c26-21-11-9-15(13-23(21)28)25(16-10-12-22(27)24(29)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,26-29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIOQXXWEGZKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)O)O)C5=CC(=C(C=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647282
Record name 4,4'-(9H-Fluorene-9,9-diyl)di(benzene-1,2-diol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzenediol, 4,4'-(9H-fluoren-9-ylidene)bis-

CAS RN

351521-78-3
Record name 4,4'-(9H-Fluorene-9,9-diyl)di(benzene-1,2-diol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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